2-(4-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
2-(4-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with a suitable pyrimidine derivative in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium or copper complexes .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, ultimately resulting in the desired biological effect .
Comparison with Similar Compounds
- 2-(4-Chlorophenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
- 2-(4-Methylphenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
- 2-(4-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
Comparison: Compared to its analogs, 2-(4-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one exhibits unique properties due to the presence of the fluorine atom. This fluorine substitution can enhance the compound’s metabolic stability, binding affinity, and overall biological activity .
Properties
Molecular Formula |
C12H10FN3O |
---|---|
Molecular Weight |
231.23 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H10FN3O/c13-8-3-1-7(2-4-8)11-15-10-6-14-5-9(10)12(17)16-11/h1-4,14H,5-6H2,(H,15,16,17) |
InChI Key |
HFHLEVDLVUXWNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)N=C(NC2=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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